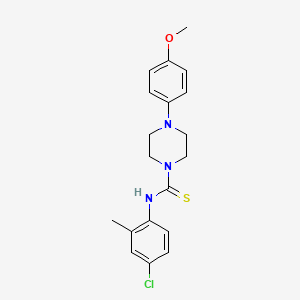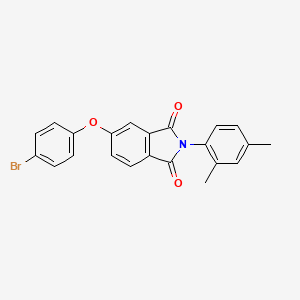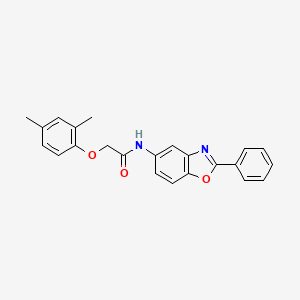
2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
描述
2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a dimethylphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Acylation Reaction: The benzoxazole derivative is then subjected to an acylation reaction with 2-bromoacetyl bromide to introduce the acetamide group.
Etherification: The final step involves the etherification of the acetamide intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to benzoxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: can be compared with other benzoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-8-10-19(12-16(15)2)27-14-22(26)24-18-9-11-21-20(13-18)25-23(28-21)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNLHKHMDXYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3700779.png)
![7-[(3-BROMOPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3700793.png)
![5-chloro-2-methoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3700807.png)



![(5E)-1-(4-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3700842.png)

![1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3700855.png)
![3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3700861.png)

![2-oxopropyl 4-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3700871.png)
![5,6-dichloro-2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3700875.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3700883.png)
